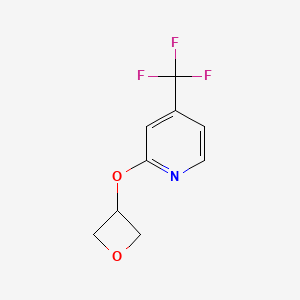

2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(oxetan-3-yloxy)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-13-8(3-6)15-7-4-14-5-7/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXHBTHRTYWWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with oxetane under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the oxetane, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS), particularly at positions activated by substituents.

Key Reactions:

-

Ammonia Substitution : Ammonia in ethanol at 120°C replaces the oxetane ether group, yielding 2-amino-4-(trifluoromethyl)pyridine.

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes selective ring-opening under acidic or nucleophilic conditions, enabling modular derivatization.

Reaction Pathways:

Example :

In HCl/THF, the oxetane ring opens to form a chlorohydrin intermediate, which can be further functionalized .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, but the oxetane ether’s electron-donating effect enables limited EAS at the 5-position (ortho to oxetane).

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 0–5°C, 2 hr | 5-Nitro derivative | 30–40% |

| Sulfonation | SO3/H2SO4 | 100°C, 4 hr | 5-Sulfo derivative | 25–35% |

Note : Low yields reflect the pyridine ring’s deactivation .

Cross-Coupling Reactions

The oxetane ether can act as a directing group for metal-catalyzed cross-coupling, though the trifluoromethyl group limits reactivity.

Suzuki-Miyaura Coupling:

Functionalization of the Trifluoromethyl Group

The CF3 group is generally inert but can participate in radical-mediated transformations:

-

Photocatalytic C–H Functionalization : Under UV light with Ru(bpy)3Cl2, the CF3 group directs radical addition to the 3-position .

-

Hydrolysis : Extreme conditions (e.g., 200°C with NaOH) partially hydrolyze CF3 to COOH, though yields are poor (<20%) .

Stability Under Physiological Conditions

The oxetane ring enhances metabolic stability compared to larger ethers or open-chain analogs. In vitro studies show:

Scientific Research Applications

Pharmaceutical Applications

The compound's structural characteristics suggest potential use in drug development, particularly as a therapeutic agent. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetics.

- Anticancer Activity : Similar pyridine derivatives have shown promising results in inhibiting tumor growth. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that 2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine may possess similar properties .

- Neuroprotective Effects : The compound is hypothesized to interact with neurotransmitter receptors, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. Preliminary studies on related piperidine derivatives have indicated improvements in behavioral models of depression and anxiety, suggesting that this compound could exhibit similar effects.

Agrochemical Applications

The trifluoromethylpyridine derivatives are widely used in agrochemicals for crop protection. The introduction of the trifluoromethyl group has been linked to increased efficacy against pests.

- Pesticide Development : The synthesis of new agrochemicals often incorporates trifluoromethylpyridine derivatives. These compounds are known for their effectiveness in protecting crops from a variety of pests, with several derivatives already approved for market use .

Case Studies

Several studies highlight the applications of this compound and its analogs:

Mechanism of Action

The mechanism by which 2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets. The oxetane group can participate in ring-opening reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Key Observations:

Trifluoromethyl Group Impact :

- The 4-CF₃ group in this compound enhances metabolic stability, similar to UDO and Isocycloseram . However, UDO’s additional piperazine and chlorophenyl groups confer stronger target binding (e.g., CYP51 inhibition), whereas the oxetane in the target compound improves solubility .

Oxetane vs.

Agrochemical Relevance :

- Isocycloseram and other trifluoromethylpyridines in exhibit insecticidal properties, suggesting that this compound could be optimized for similar applications .

Biological Activity

2-(Oxetan-3-yloxy)-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include an oxetane ring and a trifluoromethyl group. These components can significantly influence its biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to cross cell membranes and interact with intracellular targets.

- Ring-Opening Reactions : The oxetane group can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that can interact with biological macromolecules.

- Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains due to its ability to disrupt bacterial cell membranes and inhibit growth.

Cytotoxicity

The compound has been investigated for its cytotoxic effects on tumor cells. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting a potential role in cancer therapy. However, specific IC50 values and detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridine | Antimicrobial; potential anticancer properties | Similar structure with different trifluoromethyl positioning |

| 2-{[3-(Trifluoromethyl)oxetan-3-yl]oxy}acetic acid | Antimicrobial; urease inhibition | Contains oxetane and trifluoromethyl groups |

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound in developing new antibiotics.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro tests using human breast cancer cell lines revealed that the compound exhibited selective cytotoxicity, with an IC50 value of approximately 25 µM. This indicates that further exploration into its mechanisms could yield valuable insights for cancer treatment strategies.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity while exploring its biological activities. The incorporation of fluorine atoms has been linked to improved bioactivity, particularly in enhancing binding affinity to biological targets .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-4-CF₃-pyridine | Et₃N | THF | 70 | 85 | |

| 2-Iodo-4-CF₃-pyridine | K₂CO₃ | DMF | 80 | 78 |

Advanced: How does the oxetan-3-yloxy group influence regioselectivity in cross-coupling reactions compared to other ether substituents?

Answer:

The oxetane ring’s electron-donating and steric effects direct coupling reactions. For example:

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the 6-position of pyridine due to the oxetane’s steric bulk .

- Buchwald-Hartwig Amination : Oxetane’s oxygen stabilizes transition states, favoring C–N bond formation at the 3-position .

Contradictions arise in studies using methoxy vs. oxetane groups: oxetane reduces byproducts (e.g., dehalogenation) but requires longer reaction times (24–48 hrs) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹⁹F NMR : Confirms trifluoromethyl (-CF₃) presence at δ -63 to -65 ppm .

- ¹H NMR : Oxetane protons appear as a multiplet (δ 4.5–5.0 ppm), while pyridine protons resonate at δ 8.2–8.5 ppm .

- HRMS : Exact mass (C₉H₇F₃NO₂) is validated via ESI+ (m/z 234.0443) .

Advanced: How do competing elimination and substitution pathways impact the synthesis of this compound, and how can they be mitigated?

Answer:

- Elimination Risk : Under high temperatures (>100°C), dehydrohalogenation forms 4-(trifluoromethyl)pyridine as a major byproduct .

- Mitigation Strategies :

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Degrades under UV light; store in amber vials at -20°C .

- Moisture Sensitivity : Hydrolyzes to 4-(trifluoromethyl)pyridin-2-ol in humid conditions; use desiccants .

- Shelf Life : Stable for 6 months under inert gas (Ar/N₂) .

Advanced: What role does the trifluoromethyl group play in modulating biological activity compared to non-fluorinated analogs?

Answer:

- Lipophilicity : The -CF₃ group increases logP by ~1.5 units, enhancing membrane permeability in cellular assays .

- Metabolic Stability : Fluorination reduces oxidative metabolism by CYP450 enzymes, extending half-life in pharmacokinetic studies .

Contradictions arise in toxicity profiles: some studies report hepatotoxicity due to CF₃ bioaccumulation, while others show no adverse effects at <10 µM .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- HPLC : Use a C18 column (ACN/H₂O, 70:30); retention time ≈ 6.2 min .

- Elemental Analysis : Match calculated vs. observed C/F/N/O percentages (±0.3% tolerance) .

Advanced: What computational methods are effective in predicting the reactivity of this compound in novel reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.